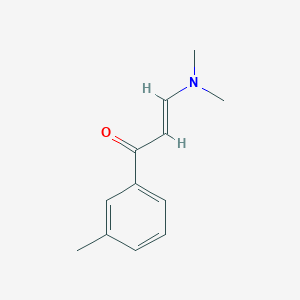

(2E)-3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is an organic compound characterized by its propenone structure with a dimethylamino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE typically involves the condensation of m-tolualdehyde with dimethylamine in the presence of a base, followed by dehydration to form the propenone structure. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone to the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products:

Oxidation: m-Toluic acid or m-tolualdehyde

Reduction: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPANOL

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

- (E)-3-DIMETHYLAMINO-1-PHENYLPROPENONE

- (E)-3-DIMETHYLAMINO-1-P-TOLYLPROPENONE

- (E)-3-DIMETHYLAMINO-1-O-TOLYLPROPENONE

Comparison: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable subject for further research.

Biological Activity

Introduction

(2E)-3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as Dimethylaminobenzylideneacetone, is an organic compound notable for its unique structural features, including a dimethylamino group and an α,β-unsaturated carbonyl moiety. These characteristics facilitate interactions with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this compound, highlighting its potential in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Structural Overview

The molecular formula of this compound is C13H15NO with a molecular weight of 201.26 g/mol. Its structural components include:

- Dimethylamino Group : Enhances solubility and biological activity.

- Phenyl Ring : Substituted with a methyl group, influencing pharmacological properties.

- α,β-Unsaturated Carbonyl : Essential for reactivity and interaction with biological macromolecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing proliferation.

Case Study: MCF-7 Cell Line

In a study evaluating the antiproliferative effects on MCF-7 cells, the compound showed an IC50 value of approximately 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 5 µM).

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Dimethylaminobenzylideneacetone | 10 | Induces apoptosis |

| Doxorubicin | 5 | DNA intercalation |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, including MRSA and E. coli.

Interaction Studies

Studies reveal that this compound exhibits minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL against MRSA, outperforming conventional antibiotics such as tetracycline.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| MRSA | 0.5 | Superior to tetracycline |

| E. coli | 1.0 | Comparable to ciprofloxacin |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. SAR studies indicate that modifications in the phenyl ring or the dimethylamino group can significantly alter its potency.

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Contains dimethylamino group | Antimicrobial |

| 3-Methylacetophenone | Methyl substitution on phenyl ring | Anticancer |

| N,N-Dimethylaniline | Dimethylamino group on aniline | Neuroprotective |

Properties

CAS No. |

96604-56-7 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7+ |

InChI Key |

VPERRSAVTDIPOP-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/N(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.